molecular formula C9H18N2O B1287585 3-(Cyclohexylamino)propanamide CAS No. 4552-48-1

3-(Cyclohexylamino)propanamide

Cat. No.: B1287585
CAS No.: 4552-48-1
M. Wt: 170.25 g/mol
InChI Key: PQCXYSAZMNHCSS-UHFFFAOYSA-N
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Description

3-(Cyclohexylamino)propanamide (CHAPA) is a cyclic amide that has been used in a variety of scientific research applications. Its unique structure makes it an ideal candidate for a wide range of biochemical and physiological studies. CHAPA has been used in the synthesis of various compounds, as well as in the study of its mechanism of action and its biochemical and physiological effects. This article will discuss the synthesis method of CHAPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Antiproliferative Properties

A novel propanamide analogue, structurally related to 3-(Cyclohexylamino)propanamide, was discovered from Streptomyces sp. Q24 derived from mangrove soil. This compound demonstrated antiproliferative effects against human glioma cells, representing a significant finding for cancer research and potential therapeutic applications (Ye, Chai, Lian, & Zhang, 2017).

Herbicidal Activity

The synthesis and study of N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide demonstrated effective herbicidal activity. This research highlights the potential of propanamide derivatives in agricultural applications (Liu et al., 2008).

Dissociation Constants in Chemistry

Research on the dissociation constants of 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) contributes to the understanding of zwitterionic compounds, which can impact buffer solutions in biochemical and pharmaceutical studies (Roy et al., 1997).

Potential as a Na+ Channel Blocker

A study involving NW-1029, a benzylamino propanamide derivative, indicated its potential as an Na+ channel blocker, showing promise in the treatment of inflammatory and neuropathic pain (Veneroni et al., 2003).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of selective androgen receptor modulators, including propanamide derivatives, provides insights into their potential therapeutic applications in androgen-dependent diseases (Wu et al., 2006).

Safety and Hazards

The safety information available indicates that 3-(Cyclohexylamino)propanamide may be an irritant .

Properties

IUPAC Name

3-(cyclohexylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h8,11H,1-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCXYSAZMNHCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606620
Record name N~3~-Cyclohexyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-48-1
Record name N~3~-Cyclohexyl-beta-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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